BenchChemオンラインストアへようこそ!

Aptstat3-9R

STAT3 inhibition Binding affinity Drug discovery

Aptstat3-9R integrates a high-affinity STAT3-binding aptide (Kd~231 nM) with a 9-arginine cell-penetrating motif, delivering dual functionality unmatched by small-molecule STAT3 inhibitors. The included scrambled control peptide (APTscr-9R) ensures target-specific validation, while its selectivity profile—no effect on AKT phosphorylation—enables clean dissection of STAT3 pathways. Demonstrated in vivo efficacy via intratumoral injection in xenograft and allograft models. Choose Aptstat3-9R for definitive STAT3 target engagement and mechanistic studies.

Molecular Formula C223H330N80O51
Molecular Weight 4948 g/mol
Cat. No. B1150381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAptstat3-9R
Molecular FormulaC223H330N80O51
Molecular Weight4948 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(C(C)O)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CO)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC1=CNC=N1)N
InChIInChI=1S/C223H330N80O51/c1-116(2)88-156(200(339)278-141(52-22-25-75-224)185(324)268-107-174(314)265-105-172(312)264-106-173(313)266-108-176(316)276-166(113-304)208(347)287-150(61-34-84-256-221(243)244)195(334)285-148(59-32-82-254-219(239)240)193(332)283-146(57-30-80-252-217(235)236)191(330)281-144(55-28-78-250-215(231)232)189(328)280-145(56-29-79-251-216(233)234)190(329)282-147(58-31-81-253-218(237)238)192(331)284-149(60-33-83-255-220(241)242)194(333)286-151(62-35-85-257-222(245)246)196(335)291-155(214(353)354)63-36-86-258-223(247)248)293-203(342)159(90-121-40-10-7-11-41-121)294-197(336)152(69-72-169(228)309)289-202(341)158(91-122-65-67-129(308)68-66-122)292-183(322)117(3)273-175(315)109-269-186(325)142(53-23-26-76-225)279-204(343)160(92-123-99-259-136-47-17-12-42-130(123)136)298-211(350)181(118(4)306)301-206(345)162(94-125-101-261-138-49-19-14-44-132(125)138)295-188(327)143(54-24-27-77-226)274-177(317)111-270-187(326)164(98-171(230)311)297-198(337)154(71-74-180(320)321)290-205(344)161(93-124-100-260-137-48-18-13-43-131(124)137)299-212(351)182(119(5)307)302-207(346)163(95-126-102-262-139-50-20-15-45-133(126)139)296-209(348)167(114-305)277-179(319)112-271-210(349)168-64-37-87-303(168)213(352)165(96-127-103-263-140-51-21-16-46-134(127)140)300-199(338)153(70-73-170(229)310)288-201(340)157(89-120-38-8-6-9-39-120)275-178(318)110-267-184(323)135(227)97-128-104-249-115-272-128/h6-21,38-51,65-68,99-104,115-119,135,141-168,181-182,259-263,304-308H,22-37,52-64,69-98,105-114,224-227H2,1-5H3,(H2,228,309)(H2,229,310)(H2,230,311)(H,249,272)(H,264,312)(H,265,314)(H,266,313)(H,267,323)(H,268,324)(H,269,325)(H,270,326)(H,271,349)(H,273,315)(H,274,317)(H,275,318)(H,276,316)(H,277,319)(H,278,339)(H,279,343)(H,280,328)(H,281,330)(H,282,329)(H,283,332)(H,284,331)(H,285,334)(H,286,333)(H,287,347)(H,288,340)(H,289,341)(H,290,344)(H,291,335)(H,292,322)(H,293,342)(H,294,336)(H,295,327)(H,296,348)(H,297,337)(H,298,350)(H,299,351)(H,300,338)(H,301,345)(H,302,346)(H,320,321)(H,353,354)(H4,231,232,250)(H4,233,234,251)(H4,235,236,252)(H4,237,238,253)(H4,239,240,254)(H4,241,242,255)(H4,243,244,256)(H4,245,246,257)(H4,247,248,258)
InChIKeyDSGGVPGAEGYDOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aptstat3-9R: A Specific STAT3-Binding Peptide Inhibitor for Targeted Cancer Research


Aptstat3-9R is a 26-mer peptide engineered to specifically bind and inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) protein. It features a high-affinity STAT3-binding aptide sequence (APTSTAT3) conjugated via a GGGGS linker to a 9-arginine (9R) cell-penetrating peptide [1]. This design enables both potent target engagement (Kd ∼231 nM) and efficient intracellular delivery, distinguishing it from many small molecule inhibitors that lack this dual functionality [2].

Why Aptstat3-9R Cannot Be Replaced by Generic STAT3 Inhibitors


Generic substitution among STAT3 inhibitors is scientifically untenable due to substantial differences in mechanism, binding affinity, cellular uptake efficiency, and downstream effects. Small molecule inhibitors like Stattic or BP-1-102 achieve target engagement through fundamentally different molecular interactions than peptide-based inhibitors like Aptstat3-9R . Unlike small molecules, which often suffer from limited target specificity and variable cell permeability, Aptstat3-9R's engineered structure combines a high-affinity binding domain (Kd ∼231 nM) with a dedicated cell-penetrating motif (9R), resulting in a unique profile of cellular uptake and functional inhibition not observed with its in-class counterparts [1]. Simply put, exchanging Aptstat3-9R for a generic STAT3 inhibitor introduces uncontrolled variables in binding kinetics, cellular penetration, and ultimately, experimental outcomes.

Quantitative Evidence for Aptstat3-9R's Differentiated Performance


Enhanced Binding Affinity Compared to a Leading Small Molecule Inhibitor

Aptstat3-9R demonstrates superior binding affinity for STAT3 compared to the small molecule inhibitor BP-1-102. The core APTSTAT3 peptide binds STAT3 with a dissociation constant (Kd) of ~231 nM [1]. In contrast, BP-1-102 binds STAT3 with a significantly weaker Kd of 504 nM . This indicates a >2-fold stronger direct interaction.

STAT3 inhibition Binding affinity Drug discovery

Superior Functional Inhibition in Cellular Assays Versus Scrambled Control Peptide

Aptstat3-9R demonstrates specific, sequence-dependent inhibition of cancer cell viability. In A549 lung carcinoma cells, treatment with Aptstat3-9R (0-100 μmol/L) for 12 hours significantly reduced cell viability . In contrast, its scrambled control peptide, APTscr-9R, which possesses the same amino acid composition but a disordered target-binding domain, did not inhibit cell viability under the same conditions . This confirms that the observed effect is directly attributable to specific STAT3 binding.

Cell viability Cancer research Target validation

Distinct Selectivity Profile: Lack of Off-Target AKT Phosphorylation

Aptstat3-9R exhibits a high degree of selectivity for the STAT3 pathway. In cellular assays, Aptstat3-9R effectively inhibits STAT3 phosphorylation but does not affect the phosphorylation level of AKT, a key protein in the PI3K/AKT/mTOR signaling pathway . This is in contrast to some small molecule STAT3 inhibitors which can have polypharmacological effects. For instance, certain azetidine-based inhibitors show selectivity for Stat3 over Stat1/5, but this is a different dimension of selectivity (isoform vs. pathway) [1].

Signal transduction Kinase selectivity Mechanism of action

Dose-Dependent Suppression of STAT3-DNA Binding Activity

Aptstat3-9R directly inhibits the functional activity of STAT3 as a transcription factor. Treatment of A549 human lung carcinoma cells with Aptstat3-9R (7.5, 15, and 30 μmol/L; 6 hours) resulted in a significant, dose-dependent reduction in STAT3–DNA-binding activity [1]. This functional blockade was not observed with the scrambled control peptide .

Transcription factor DNA binding Cell signaling

In Vivo Antitumor Efficacy in Xenograft and Allograft Models

Aptstat3-9R demonstrates statistically significant antitumor activity in vivo. Intratumoral injection of Aptstat3-9R (8 mg/kg, every other day) effectively suppressed tumor growth in both A549 human lung carcinoma xenograft and B16F1 murine melanoma allograft models [1]. While small molecule inhibitors like BP-1-102 have also shown in vivo activity, their administration routes and pharmacokinetic profiles differ substantially, with Aptstat3-9R's efficacy achieved through direct local administration .

In vivo efficacy Xenograft model Cancer therapy

Optimal Research Applications for Aptstat3-9R Based on Performance Evidence


High-Stringency Target Validation for STAT3 in Cancer Cells

Use Aptstat3-9R when conclusive, sequence-specific target validation is required. The direct head-to-head comparison data using the scrambled control peptide (APTscr-9R) ensures that any observed phenotypic changes (e.g., reduced viability, inhibited DNA binding) are unequivocally due to STAT3 inhibition and not non-specific peptide effects . This makes it an ideal tool for confirming STAT3's role in your cellular model.

Preclinical In Vivo Studies of Localized Tumor Therapy

Aptstat3-9R is a proven candidate for preclinical studies exploring localized STAT3 inhibition. The demonstrated in vivo efficacy in suppressing tumor growth in both xenograft (A549) and allograft (B16F1) models via intratumoral injection provides a clear experimental framework [1]. This application scenario is particularly suited for investigating combination therapies or evaluating the effects of STAT3 blockade on the tumor microenvironment.

Investigating STAT3-Specific Pathway Effects

Employ Aptstat3-9R to dissect the STAT3 signaling pathway with confidence. The established selectivity profile—showing no effect on AKT phosphorylation —allows researchers to cleanly separate STAT3-dependent effects from those involving other major signaling cascades (e.g., PI3K/AKT). This is crucial for mechanistic studies aiming to map the specific downstream consequences of STAT3 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aptstat3-9R

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.